4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
3-({[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is a complex organic compound that features a triazole ring, a thiophene group, and a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine and a thioketone.
Introduction of the Thiophene Group: This step involves the alkylation of the triazole ring with a thiophene-containing alkyl halide.
Formation of the Phenyl Ether: This can be done through a nucleophilic substitution reaction where the phenol reacts with a suitable methylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene group, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl ether moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or thiophene rings.
Substitution: Various substituted phenyl ethers depending on the electrophile used.
Scientific Research Applications
3-({[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiophene group may interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE: Lacks the phenyl ether moiety.
3-(METHYLTHIO)PHENYL METHYL ETHER: Lacks the triazole and thiophene groups.
5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE: Lacks the ethyl group and phenyl ether moiety.
Uniqueness
3-({[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, thiophene group, and phenyl ether moiety in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N3OS2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-ethyl-3-[(3-methoxyphenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H19N3OS2/c1-3-20-16(11-15-8-5-9-22-15)18-19-17(20)23-12-13-6-4-7-14(10-13)21-2/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
CWOGJOPOPXHFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)CC3=CC=CS3 |
Origin of Product |
United States |
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